![molecular formula C23H29FN4OS B2466387 N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-08-4](/img/structure/B2466387.png)
N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
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Overview
Description
The compound is a derivative of adamantane, which is a type of diamondoid. Diamondoids are nanoscale substructures of the diamond lattice and are characterized by a high degree of symmetry . The compound also contains a fluorophenyl group, a triazole ring, and a carboxamide group .
Molecular Structure Analysis
The compound’s molecular structure includes an adamantane core, a fluorophenyl group, a triazole ring, and a carboxamide group . These groups could potentially interact with biological targets in unique ways, influencing the compound’s biological activity.Scientific Research Applications
1. Pharmacological Applications
Adamantane derivatives have been explored for their pharmacological potentials. For instance, adamantanes such as amantadine and rimantadine were initially approved for the prevention and treatment of influenza A virus infections due to their ability to inhibit viral replication by blocking the M2 proton channel, thus preventing viral uncoating. Despite the emergence of drug resistance, research continues into designing M2-S31N inhibitors, a mutation predominant in over 95% of circulating influenza A strains, with potential as antiviral drug candidates (Ma, Zhang, & Wang, 2016).
2. Material Science Applications
In the realm of materials science, adamantane-type cardo polyamides have been synthesized and characterized, revealing moderate to high inherent viscosities and solubility in a range of solvents. These polymers exhibit high tensile strength and modulus, along with significant thermal stability, making them suitable for high-performance applications (Liaw, Liaw, & Chung, 1999).
Future Directions
Mechanism of Action
Target of Action
CCG-315193, also known as (1S,3s)-N-((4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is crucial in regulating various cellular functions and has been identified as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-315193 interacts with its targets by inhibiting the Rho/MRTF/SRF signaling pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The exact molecular target of CCG-315193 within this pathway is still unclear .
Biochemical Pathways
The inhibition of the Rho/MRTF/SRF pathway by CCG-315193 affects mitochondrial function . The compound regulates genes involved in mitochondrial function and dynamics . It represses oxidative phosphorylation and increases glycolysis as a compensatory mechanism . These changes affect the complexes of mitochondrial electron transport chains, inducing oxidative stress .
Pharmacokinetics
Similar compounds in the ccg series have shown modest in vivo potency and poor pharmacokinetics, making them unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of these compounds, resulting in analogs with over 10-fold increases in plasma exposures in mice .
Result of Action
The inhibition of the Rho/MRTF/SRF pathway by CCG-315193 leads to changes in mitochondrial function. These changes include hyperacetylation of histone H4K12 and H4K16, regulation of genes involved in mitochondrial function and dynamics, repression of oxidative phosphorylation, increase in glycolysis, and induction of oxidative stress .
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4OS/c1-14(2)30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSVYCGYUBWQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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